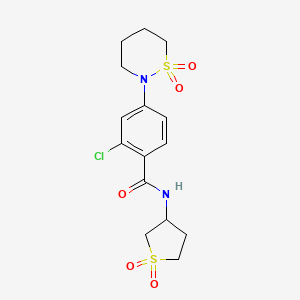![molecular formula C14H14Cl3N3O B12161081 N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide](/img/structure/B12161081.png)
N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline moiety, which is a heterocyclic aromatic organic compound, and a trichloromethyl group, which is known for its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide typically involves the reaction of quinoline derivatives with trichloromethyl compounds under controlled conditions. One common method involves the reaction of quinoline-8-amine with trichloroacetaldehyde in the presence of a base, followed by acylation with propanoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.
Substitution: The trichloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dichloromethyl or methyl derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to disrupt protein interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide involves its interaction with specific molecular targets. For instance, it has been shown to disrupt the interaction between the c-Myc protein and its partner Max, leading to the degradation of c-Myc and the induction of apoptosis in cancer cells . This disruption occurs through the binding of the compound to the c-Myc/Max complex, preventing its proper function and leading to cellular effects such as cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)acetamide: Known for its anti-proliferative activity in cancer cells.
N-(2,2,2-trichloro-1-(1,3-thiazol-2-ylamino)ethyl)-2-furamide: Used in various chemical synthesis applications.
2-methyl-N-(2,2,2-trichloro-1-{[(quinolin-8-ylamino)carbothioyl]amino}ethyl)propanamide: Similar in structure but with different substituents affecting its reactivity and applications.
Uniqueness
N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide is unique due to its specific combination of a quinoline moiety and a trichloromethyl group, which imparts distinct chemical properties and biological activities. Its ability to disrupt protein interactions, particularly in cancer cells, sets it apart from other similar compounds .
Properties
Molecular Formula |
C14H14Cl3N3O |
|---|---|
Molecular Weight |
346.6 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide |
InChI |
InChI=1S/C14H14Cl3N3O/c1-2-11(21)20-13(14(15,16)17)19-10-7-3-5-9-6-4-8-18-12(9)10/h3-8,13,19H,2H2,1H3,(H,20,21) |
InChI Key |
ODBBRPLFSRWLPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B12161000.png)
![3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12161006.png)
![1-(6-chloropyridazin-3-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B12161010.png)

![2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B12161014.png)
![N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12161017.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12161022.png)

![6-cyclopropyl-1-(propan-2-yl)-N-(3,4,5-trifluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12161028.png)
![5-bromo-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12161033.png)
![2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B12161035.png)
![2'-(butan-2-yl)-N-cyclopentyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12161047.png)
![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12161056.png)
![5,6-dimethoxy-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B12161066.png)
